molecular formula C11H17O4P B7772251 diethyl [hydroxy(phenyl)methyl]phosphonate CAS No. 20176-43-6

diethyl [hydroxy(phenyl)methyl]phosphonate

Cat. No.: B7772251
CAS No.: 20176-43-6
M. Wt: 244.22 g/mol
InChI Key: SLNMJVMGIXUXFI-UHFFFAOYSA-N
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Description

Diethyl [hydroxy(phenyl)methyl]phosphonate is an organophosphorus compound with the molecular formula C11H17O4P. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl [hydroxy(phenyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with benzaldehyde in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure consistent product quality and high throughput. The use of catalysts, such as palladium or copper complexes, can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: Diethyl [hydroxy(phenyl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diethyl [hydroxy(phenyl)methyl]phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [hydroxy(phenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt biological pathways, leading to various therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Diethyl [hydroxy(phenyl)methyl]phosphonate is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and make it a valuable intermediate in the synthesis of complex molecules. Its versatility and reactivity distinguish it from other phosphonates .

Biological Activity

Diethyl [hydroxy(phenyl)methyl]phosphonate (DHPMP) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

1. Chemical Structure and Synthesis

DHPMP belongs to the class of α-hydroxyphosphonic esters, which are synthesized primarily through the Pudovik reaction involving aldehydes and phosphites. The general formula for DHPMP is C11H17O4PC_{11}H_{17}O_4P, and it can be represented structurally as follows:

Diethyl hydroxy phenyl methyl phosphonate C2H5OP O C6H5) OH \text{Diethyl hydroxy phenyl methyl phosphonate }\quad \text{C}_2\text{H}_5\text{O}\text{P O C}_6\text{H}_5)\text{ OH }

2.1 Antioxidant Properties

DHPMP exhibits notable antioxidant activity, which has been evaluated through various assays including DPPH radical scavenging and nitric oxide scavenging tests. In one study, diethyl hydroxy(phenyl)methylphosphonate demonstrated an IC50 value of 54.71 µM for nitric oxide scavenging, indicating its potential as a therapeutic agent against oxidative stress-related diseases .

Table 1: Antioxidant Activity of DHPMP

CompoundIC50 (µM)Method Used
This compound54.71Nitric Oxide Scavenging
Other derivatives (e.g., methoxy)VariesDPPH, H2O2 methods

2.2 Enzyme Inhibition

DHPMP has been identified as an inhibitor of inositol monophosphatase and HIV protease, making it a candidate for further development in the treatment of bipolar disorder and HIV infections, respectively . The inhibition mechanism involves competitive binding to the active site of these enzymes.

Table 2: Enzyme Inhibition by DHPMP

EnzymeInhibition TypeReference
Inositol MonophosphataseCompetitiveMaier & Diel, 1994
HIV ProteaseCompetitiveStowasser et al., 1992

3.1 Antioxidant Activity in Biological Models

A study investigated the antioxidant effects of DHPMP in vivo using a rat model exposed to oxidative stress. The results indicated a significant reduction in biomarkers of oxidative damage, such as malondialdehyde (MDA) levels, suggesting that DHPMP may confer protective effects against cellular damage caused by free radicals .

3.2 Anti-inflammatory Effects

Another research highlighted the anti-inflammatory properties of DHPMP through its ability to inhibit pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS). The compound reduced levels of TNF-α and IL-6, indicating its potential utility in treating inflammatory conditions .

4. Safety and Toxicological Profile

The safety assessment conducted by the European Food Safety Authority (EFSA) concluded that DHPMP poses no significant risk when used within specified limits in food contact materials. Toxicological studies indicated that it does not exhibit genotoxicity or neurotoxicity at low migration levels .

Table 3: Toxicological Data Summary

ParameterResult
GenotoxicityNegative
NeurotoxicityNo concern
Safe Use ConcentrationUp to 0.2% w/w

Properties

IUPAC Name

diethoxyphosphoryl(phenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O4P/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNMJVMGIXUXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285891, DTXSID80942232
Record name Diethyl hydroxy(phenyl)methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl [hydroxy(phenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1663-55-4, 20176-43-6
Record name 1663-55-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl hydroxy(phenyl)methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl [hydroxy(phenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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